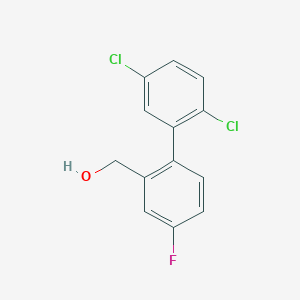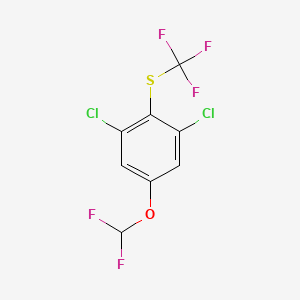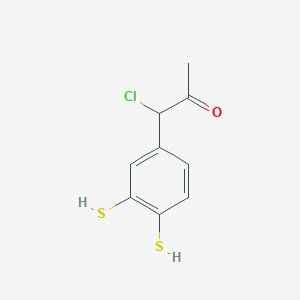
1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and two fluorine atoms attached to a phenyl ring, along with a hexahydropyrimidine-2,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the bromination of 2,6-difluoroaniline to obtain 4-bromo-2,6-difluoroaniline . This intermediate is then subjected to cyclization reactions with appropriate reagents to form the hexahydropyrimidine-2,4-dione ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
科学研究应用
1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism by which 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The hexahydropyrimidine-2,4-dione moiety may also play a role in stabilizing the compound’s interaction with its targets.
相似化合物的比较
4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substitutions but lacks the hexahydropyrimidine-2,4-dione ring.
2,6-Difluoro-4-bromophenol: Similar halogenation pattern but with a hydroxyl group instead of the hexahydropyrimidine-2,4-dione moiety.
Uniqueness: 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione is unique due to the combination of its halogenated phenyl ring and the hexahydropyrimidine-2,4-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H7BrF2N2O2 |
|---|---|
分子量 |
305.08 g/mol |
IUPAC 名称 |
1-(4-bromo-2,6-difluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H7BrF2N2O2/c11-5-3-6(12)9(7(13)4-5)15-2-1-8(16)14-10(15)17/h3-4H,1-2H2,(H,14,16,17) |
InChI 键 |
OEPQFUSXOLOXQP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C=C2F)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


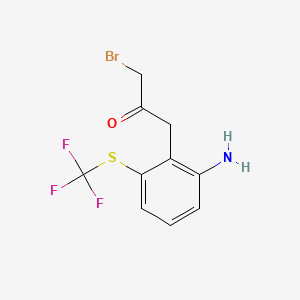
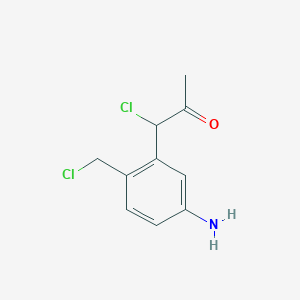
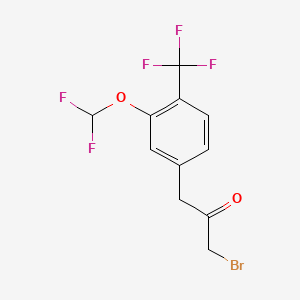
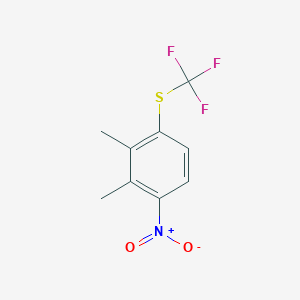
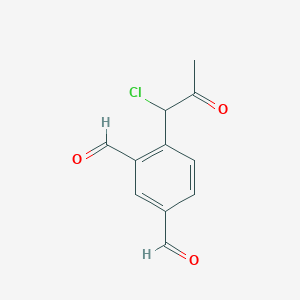
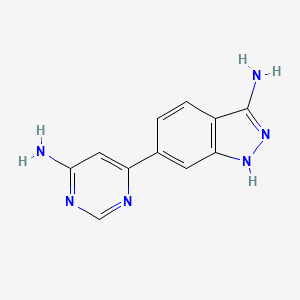
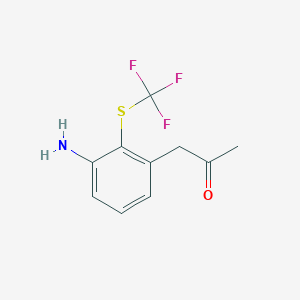
![[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)
